molecular formula C13H9NO4 B1610035 4-Nitro-2-phenylbenzoic acid CAS No. 124391-60-2

4-Nitro-2-phenylbenzoic acid

Cat. No.: B1610035
CAS No.: 124391-60-2
M. Wt: 243.21 g/mol
InChI Key: ZEBINUQQXMHHJE-UHFFFAOYSA-N
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Description

4-Nitro-2-phenylbenzoic acid is an organic compound with the molecular formula C13H9NO4 It is characterized by a nitro group (-NO2) and a phenyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitro-2-phenylbenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-phenylbenzoic acid using a mixture of nitric acid and sulfuric acid. Another method includes the oxidation of 4-nitro-2-phenyltoluene using potassium permanganate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-2-phenylbenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions.

    Oxidation: The phenyl group can be oxidized to form different derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 4-Amino-2-phenylbenzoic acid.

    Substitution: Various halogenated derivatives.

    Oxidation: Carboxylated derivatives.

Scientific Research Applications

4-Nitro-2-phenylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitro-2-phenylbenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can modulate signaling pathways and affect cellular functions. The exact molecular targets and pathways involved depend on the specific context of its application .

Comparison with Similar Compounds

  • 4-Nitrobenzoic acid
  • 2-Phenylbenzoic acid
  • 4-Nitro-2-phenyltoluene

Comparison: 4-Nitro-2-phenylbenzoic acid is unique due to the presence of both a nitro group and a phenyl group on the benzoic acid core. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for forming diverse derivatives. Compared to 4-nitrobenzoic acid, it has an additional phenyl group, which can influence its solubility and reactivity. Compared to 2-phenylbenzoic acid, the nitro group adds a new dimension of reactivity, making it suitable for different applications .

Properties

IUPAC Name

4-nitro-2-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-13(16)11-7-6-10(14(17)18)8-12(11)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBINUQQXMHHJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443156
Record name 4-NITRO-2-PHENYLBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124391-60-2
Record name 4-NITRO-2-PHENYLBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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